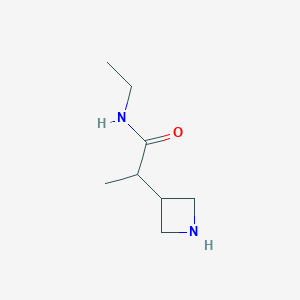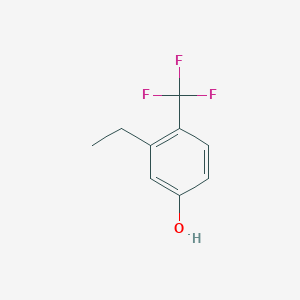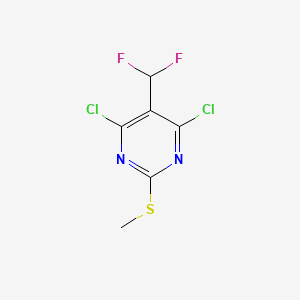
2-(Azetidin-3-yl)-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-N-ethylpropanamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of 2-(Azetidin-3-yl)-N-ethylpropanamide can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by further functionalization steps .
Chemical Reactions Analysis
2-(Azetidin-3-yl)-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-(Azetidin-3-yl)-N-ethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The azetidine ring in the compound can interact with biological molecules, potentially inhibiting or modifying their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(Azetidin-3-yl)-N-ethylpropanamide can be compared with other azetidine derivatives, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has similar structural features but different functional groups, leading to different chemical and biological properties.
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds are used as building blocks in peptide synthesis and have different applications compared to this compound.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C8H16N2O/c1-3-10-8(11)6(2)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
KGJFOIOXFFARAR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)





![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)


